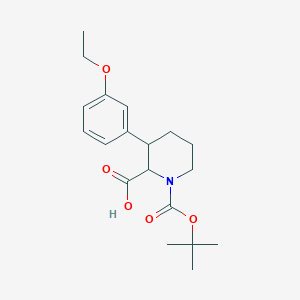

![molecular formula C12H10BrNO2 B1470042 1-[(2-溴苯基)甲基]-1H-吡咯-3-羧酸 CAS No. 1525761-71-0](/img/structure/B1470042.png)

1-[(2-溴苯基)甲基]-1H-吡咯-3-羧酸

描述

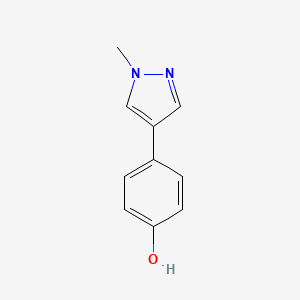

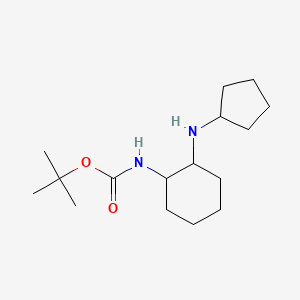

The compound “1-[(2-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, attached to a carboxylic acid group. Additionally, it has a bromophenyl group attached to the pyrrole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a bromophenyl group, and a carboxylic acid group . The bromine atom would add significant weight to the molecule, and the polar carboxylic acid group could allow for interactions with other polar molecules.Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, this molecule could participate in various chemical reactions, such as esterification or amide formation . The bromine atom could also potentially be replaced in a substitution reaction.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a carboxylic acid group would make it somewhat polar, and the bromine atom would significantly increase its molecular weight .科学研究应用

有機化學中的合成和中間體

類似於其結構衍生物,化合物1-[(2-溴苯基)甲基]-1H-吡咯-3-羧酸在更複雜有機分子的合成中扮演著關鍵的中間體角色。例如,合成2-氟-4-溴聯苯,這是製造氟比洛芬(一種非類固醇抗炎和鎮痛物質)的關鍵中間體,突顯了溴苯基衍生物在製藥製造過程中的重要性。這種合成凸顯了製藥中間體創建的挑戰和創新,強調了這些化合物在藥物開發和合成優化中的重要性(Qiu, Gu, Zhang, & Xu, 2009)。

癌症研究中的生物標記物

在癌症研究領域,了解致癌物質及其代謝物的代謝是至關重要的。對人類尿液致癌物代謝物的研究揭示了煙草使用與癌症之間的聯繫,展示了代謝物作為生物標記物的作用。這項研究在制定癌症預防和治療策略方面具有基礎性意義,展示了像1-[(2-溴苯基)甲基]-1H-吡咯-3-羧酸這樣的化合物在闡明癌症發生途徑中的間接相關性(Hecht, 2002)。

抗癌劑開發

此外,探索肉桂酸衍生物在合成抗癌劑中的應用展示了相關化合物的潛在應用。肉桂酸的化學反應性,包括在α,β-不飽和度處的加成和羧酸功能的反應,在藥物化學中起著重要作用。這突顯了像1-[(2-溴苯基)甲基]-1H-吡咯-3-羧酸這樣的羧酸衍生物在開發新型抗癌治療藥物中的更廣泛相關性(De, Baltas, & Bedos-Belval, 2011)。

理解生物催化劑抑制

羧酸,包括吡咯-3-羧酸衍生物,對微生物系統中的生物催化劑抑制研究至關重要。了解羧酸對微生物的影響對生物技術應用至關重要,包括生物燃料生產和發酵過程。對抑制機制的研究提供了改善微生物抗性和優化發酵過程的見解,突顯了羧酸衍生物在工業生物技術中的重要性(Jarboe, Royce, & Liu, 2013)。

未来方向

属性

IUPAC Name |

1-[(2-bromophenyl)methyl]pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c13-11-4-2-1-3-9(11)7-14-6-5-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGAQOKFMNPOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC(=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Methylsulfanyl)benzoyl]piperidin-4-amine](/img/structure/B1469973.png)

![2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1469975.png)